N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine
CAS No.: 1095125-80-6
Cat. No.: VC2297049
Molecular Formula: C14H22N2
Molecular Weight: 218.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1095125-80-6 |
|---|---|
| Molecular Formula | C14H22N2 |
| Molecular Weight | 218.34 g/mol |
| IUPAC Name | N-methyl-1-[4-(4-methylpiperidin-1-yl)phenyl]methanamine |
| Standard InChI | InChI=1S/C14H22N2/c1-12-7-9-16(10-8-12)14-5-3-13(4-6-14)11-15-2/h3-6,12,15H,7-11H2,1-2H3 |
| Standard InChI Key | LDJWJNLFXWFVPE-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C2=CC=C(C=C2)CNC |
| Canonical SMILES | CC1CCN(CC1)C2=CC=C(C=C2)CNC |
Introduction
Chemical Structure and Properties
Structural Characteristics
N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine belongs to the family of benzylamine derivatives. Its structure features a benzyl group connected to a secondary amine (N-methyl) and a 4-methylpiperidine moiety attached to the para position of the benzene ring. This arrangement creates a molecule with multiple nitrogen centers that can participate in various chemical interactions.
The compound contains three key structural components:
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A benzyl group serving as a central scaffold
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A secondary amine (N-methyl) functionality
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A 4-methylpiperidine ring system connected to the benzene ring
Physical and Chemical Properties
Based on the properties of structurally similar compounds, N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine is expected to exhibit the following characteristics:
The compound likely possesses two basic nitrogen centers that can be protonated, giving it potential to form stable salts with various acids. This property is significant for pharmaceutical formulations where salt formation often improves solubility and stability.
Synthesis Methods
General Synthetic Approaches
The synthesis of N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine can be approached through several synthetic routes, drawing from established methods used for similar compounds:
Reductive Amination Pathway
One potential synthetic route involves reductive amination, which has been successfully employed for structurally related compounds:
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Reaction of 4-(4-methylpiperidin-1-yl)benzaldehyde with methylamine to form an imine intermediate
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Reduction of the imine using sodium borohydride or sodium triacetoxyborohydride to yield the target compound
This method is advantageous for its relatively mild conditions, though careful control of reaction parameters is necessary to prevent over-reduction or side reactions.
Nucleophilic Substitution Approach
An alternative synthetic pathway could involve:
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Preparation of 4-(4-methylpiperidin-1-yl)benzyl halide or similar activated derivative
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Nucleophilic substitution with methylamine to afford the target compound
This approach might require protection/deprotection strategies to prevent competing reactions at the various nitrogen centers.
Challenges in Synthesis
The synthesis of piperidine derivatives similar to N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine presents several challenges that researchers must address:
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Selectivity issues due to multiple reactive nitrogen centers
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Potential for side reactions during coupling steps
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Purification difficulties, often requiring chromatographic techniques
Patent literature suggests that optimized synthetic routes for related compounds often involve multi-step processes with careful control of reaction conditions to achieve acceptable yields and purity .
| Biological Activity | Probability | Structural Basis |
|---|---|---|
| Receptor Binding | High | Tertiary amine groups often interact with various receptors |
| Enzyme Inhibition | Moderate | Similar structures have shown enzyme inhibitory properties |
| Anti-microbial | Low-Moderate | Related compounds have demonstrated antifungal activity |
| CNS Activity | Moderate | Piperidine-containing compounds often cross the blood-brain barrier |
The compound's lipophilic benzyl group combined with basic nitrogen centers creates a pharmacophore pattern that may enable interaction with multiple biological targets.
Structure-Activity Relationships
The biological activity of N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine would likely be influenced by several structural features:
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The position of the methyl group on the piperidine ring (4-position vs. other positions)
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The secondary amine functionality, which serves as a hydrogen bond donor
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The benzyl group, which can participate in π-π interactions with aromatic amino acid residues in target proteins
Structural analogs of the compound have shown varying degrees of biological activity based on subtle modifications to these key features. For instance, compounds with 2-methylpiperidine moieties exhibit different activity profiles compared to those with 4-methylpiperidine groups.
Comparative Analysis with Related Compounds
Structural Analogs
Several compounds share structural similarities with N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine:
These structural relatives provide insight into how minor modifications to the core structure can significantly impact chemical and biological properties.
Applications of Related Compounds
Structurally related compounds have found applications in pharmaceutical research and development:
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As key intermediates in the synthesis of biologically active compounds
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As structural building blocks for creating compound libraries for drug discovery
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As pharmacological tools for studying receptor-ligand interactions
For example, (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine serves as a critical intermediate in the synthesis of certain Janus kinase inhibitors . This suggests potential value for N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine in similar pharmaceutical applications.
Analytical Characterization
Spectroscopic Profile
Based on its structural features, N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine would be expected to exhibit the following spectroscopic characteristics:
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, characteristic signals would include:
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Aromatic protons (6.5-7.5 ppm)
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Benzylic methylene protons (3.5-4.0 ppm)
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N-methyl protons (2.2-2.5 ppm)
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Piperidine ring protons (1.0-3.0 ppm)
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Methyl group on piperidine (0.8-1.0 ppm)
Mass Spectrometry
The compound would likely show a molecular ion peak at m/z 218 corresponding to its molecular weight, with fragmentation patterns characteristic of benzylamine derivatives.
Chromatographic Methods
For purification and analysis, the following chromatographic techniques would be applicable:
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High-Performance Liquid Chromatography (HPLC) using reverse-phase columns
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Thin-Layer Chromatography (TLC) with appropriate solvent systems
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Gas Chromatography (GC) for volatile derivatives
The development of effective chromatographic methods is crucial for ensuring the purity of the compound, especially when synthesized for pharmaceutical applications.
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